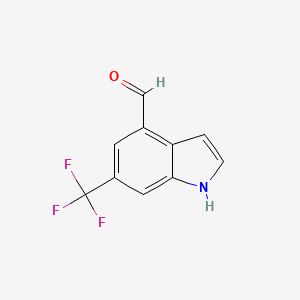

6-(trifluoromethyl)-1H-indole-4-carbaldehyde

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6(5-15)8-1-2-14-9(8)4-7/h1-5,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIQXXZQYBEMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst . Another approach involves the use of trifluoromethylation reagents like Ruppert’s reagent (CF3TMS) under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Formation of 6-(trifluoromethyl)-1H-indole-4-carboxylic acid.

Reduction: Formation of 6-(trifluoromethyl)-1H-indole-4-methanol.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that derivatives of 6-(trifluoromethyl)-1H-indole-4-carbaldehyde exhibit promising anticancer properties. For instance, compounds synthesized from this indole derivative have demonstrated inhibitory effects on various cancer cell lines, including colorectal and lung cancer cells. A study indicated that certain derivatives could reactivate the p53 tumor suppressor protein, which is often inactivated in cancers, thereby inhibiting tumor growth effectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study found that derivatives of this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The synthesized products showed varying degrees of activity, with some compounds achieving high efficacy against specific bacterial strains .

Agrochemical Applications

Fungicidal Activity

In agrochemistry, this compound has been explored for its fungicidal properties. Novel derivatives were tested against several plant pathogens, showing effective inhibition rates comparable to established fungicides. For example, certain compounds demonstrated over 90% inhibition against Botrytis cinerea, a common plant pathogen .

Insecticidal Activity

Additionally, the compound has shown potential as an insecticide. Studies revealed that it could effectively control pest populations at specific concentrations, making it a candidate for developing new agrochemical products .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions where trifluoromethylation is a key step. The optimization of reaction conditions has been crucial in enhancing yield and purity .

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Three-component reaction | 40% | Indole derivatives, trifluoroacetic acid |

| Cyclocondensation | 60% | Acetic acid, ammonium acetate |

Case Study 1: Anticancer Evaluation

A recent study synthesized several indole derivatives from this compound and evaluated their anticancer activity against various cell lines. The most active compound showed selective toxicity towards p53-positive cells, indicating its potential as a targeted therapy .

Case Study 2: Agrochemical Testing

In another study focusing on agricultural applications, a series of derivatives were tested for their antifungal properties against multiple pathogens affecting crops. Results indicated that certain derivatives not only inhibited fungal growth but also exhibited lower toxicity to beneficial organisms compared to traditional fungicides .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Structural Analogues of Indole Carbaldehydes

The carbaldehyde functional group on indole derivatives is a versatile handle for synthesizing bioactive molecules. Key structural analogues include:

Key Differences :

- Substituent Position : The 4-carbaldehyde in the target compound vs. 3-carbaldehyde in analogues alters electronic distribution and reactivity. For example, 3-carbaldehydes are more prone to nucleophilic attack at the indole C2 position due to conjugation with the indole nitrogen .

- Fluorination Impact : The -CF₃ group at C6 provides stronger electron-withdrawing effects and lipophilicity compared to -CH₃ or -F, improving membrane permeability and resistance to oxidative metabolism .

Fluorinated Indole Derivatives in Drug Design

Fluorinated indoles are critical in optimizing drug candidates:

- Example 1: In calcium channel blockers, a trifluoromethyl-substituted benzazepinone derivative exhibited 96% reaction yield and 99.8% enantiomeric excess (e.e.) during synthesis, with enhanced potency and duration compared to non-fluorinated analogues .

- Example 2 : Difluoro-substituted indoles (e.g., 5,6-difluoro-1H-indole-7-carbaldehyde) are intermediates in synthesizing kinase inhibitors, but the bulkier -CF₃ group in the target compound may improve target selectivity due to steric effects .

Comparative Pharmacokinetics :

- Metabolic Stability : The -CF₃ group reduces basicity of adjacent amines and blocks cytochrome P450-mediated oxidation, extending half-life .

- Solubility : While -CF₃ increases lipophilicity, the carbaldehyde group introduces polarity, balancing solubility for drug delivery .

Yield Comparison :

- Microbial reduction (e.g., using Nocardia salmonicolor) achieves high enantioselectivity (>99% e.e.) for trifluoromethylated intermediates, but similar methods for C4 carbaldehydes require optimization .

Biological Activity

6-(Trifluoromethyl)-1H-indole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and indole structure. These features contribute to its biological activity, making it a valuable candidate for various therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C10H7F3N

- CAS Number : 530-22-3

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit anticancer activity. A study demonstrated that modifications at the indole ring significantly affect cytotoxicity against various cancer cell lines. The introduction of a trifluoromethyl group was found to enhance the potency of these compounds, leading to increased cell death in glioblastoma cells at low concentrations (as low as 0.6 μM) .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | GBM Cells | 0.6 |

| 2j (CF3 derivative) | Various Cancer Cells | <0.1 |

| 1a (Parent Compound) | GBM Cells | >2.5 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and eventual cell death.

- Microtubule Disruption : Some studies suggest that this compound may disrupt microtubule polymerization, which is critical for cell division .

- Inhibition of Specific Enzymes : The aldehyde functionality may interact with nucleophilic sites on proteins, potentially inhibiting key enzymes involved in cancer progression.

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological applications:

- Antiviral Activity : Similar indole derivatives have been investigated for their antiviral properties, particularly against HIV and other viral infections .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in preclinical models:

- Study on Glioblastoma : A series of experiments showed that compounds similar to this compound significantly reduced tumor growth in xenograft models of glioblastoma.

- Tuberculosis Research : Indole derivatives were evaluated for their ability to inhibit Mycobacterium tuberculosis, demonstrating promising results in reducing bacterial load in infected mice .

Q & A

Q. What advanced analytical techniques are critical for characterizing reaction intermediates of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.